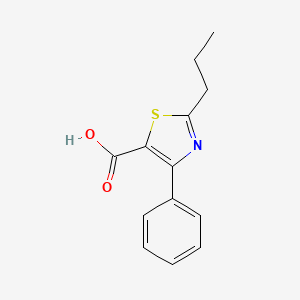
4-Phenyl-2-propylthiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-2-propylthiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-propylthiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiourea with a substituted acetophenone under acidic conditions, followed by oxidation to form the thiazole ring . The reaction conditions often include the use of sulfur-containing reagents such as sulfuryl chloride or thionyl chloride to facilitate the formation of the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 4-Phenyl-2-propylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated derivatives.
科学的研究の応用
4-Phenyl-2-propylthiazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with cellular pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用機序
The mechanism of action of 4-Phenyl-2-propylthiazole-5-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The thiazole ring’s ability to participate in electron delocalization makes it a versatile scaffold for interacting with biological molecules .
類似化合物との比較
- 2-Phenyl-4-p-tolylthiazole-5-carboxylic acid
- 4-(4-Methylphenyl)-2-phenyl-5-thiazolecarboxylic acid
Comparison: 4-Phenyl-2-propylthiazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for targeted applications .
生物活性
4-Phenyl-2-propylthiazole-5-carboxylic acid (commonly referred to as PPCA) is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores the biological activity of PPCA, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
PPCA has been primarily studied for its role as an inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in cell cycle regulation and mitosis. PLK1 is often overexpressed in various cancers, making it a significant target for cancer therapy. By inhibiting PLK1, PPCA may disrupt cancer cell proliferation and induce apoptosis in tumor cells.
Antitumor Activity
Research indicates that PPCA exhibits notable antitumor activity. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For instance, a study evaluated the cytotoxic effects of PPCA on human cancer cell lines, showing significant inhibition rates at specific concentrations. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HL-60 (Leukemia) | 19.0 | Moderate cytotoxicity |
| NCI H292 (Lung) | 42.1 | Moderate cytotoxicity |
| HT29 (Colon) | 28.0 | Moderate cytotoxicity |
These findings suggest that PPCA may selectively target certain cancer cell types, potentially due to their sensitivity to oxidative stress .
Other Biological Activities
In addition to its antitumor properties, PPCA has been investigated for other biological activities:
- P-glycoprotein Modulation : PPCA has shown potential as a modulator of P-glycoprotein (P-gp), which is involved in multidrug resistance in cancer cells. By inhibiting P-gp, PPCA may enhance the efficacy of chemotherapeutic agents by preventing their efflux from cells .
- Xanthine Oxidase Inhibition : Some studies have indicated that thiazole derivatives similar to PPCA can act as xanthine oxidase inhibitors, which are beneficial in treating conditions like hyperuricemia and gout .
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of PPCA:
- Antitumor Studies : A comprehensive study evaluated the effects of various thiazole derivatives, including PPCA, on different cancer cell lines. The study reported that compounds with structural similarities to PPCA exhibited varying degrees of cytotoxicity, with some achieving IC50 values below 20 µM against leukemia and colon carcinoma cells .
- P-glycoprotein Interaction : Research involving ATPase assays demonstrated that compounds structurally related to PPCA could stimulate or inhibit the basal ATPase activity of P-gp, indicating their potential as effective modulators in overcoming drug resistance .
- Therapeutic Applications : Given its dual role as an antitumor agent and a P-gp modulator, PPCA is being explored for combination therapies that could enhance the effectiveness of existing chemotherapeutics while minimizing resistance mechanisms.
特性
分子式 |
C13H13NO2S |
|---|---|
分子量 |
247.31 g/mol |
IUPAC名 |
4-phenyl-2-propyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C13H13NO2S/c1-2-6-10-14-11(12(17-10)13(15)16)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,15,16) |
InChIキー |
CYXPGHOHYSTKEO-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC(=C(S1)C(=O)O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















